molecular formula C17H20N2O2 B495848 Tert-butyl 4-anilinophenylcarbamate

Tert-butyl 4-anilinophenylcarbamate

Cat. No.: B495848
M. Wt: 284.35g/mol
InChI Key: DVWIBSBYHFFKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-anilinophenylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to an aniline-substituted phenyl ring. Its structure combines the stability of the Boc group with the reactivity of the aniline moiety, enabling selective modifications in multi-step syntheses.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35g/mol

IUPAC Name

tert-butyl N-(4-anilinophenyl)carbamate

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-15-11-9-14(10-12-15)18-13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20)

InChI Key

DVWIBSBYHFFKJE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the properties of Tert-butyl 4-anilinophenylcarbamate, we analyze three structurally related carbamates:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Safety Profile
This compound C₁₇H₂₀N₂O₂ (hypothetical) ~284.36 (calculated) Boc, aniline, phenyl carbamate Data unavailable
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Boc, 4-chlorophenethyl carbamate Non-hazardous; no GHS labeling
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Boc, hydroxymethyl, methoxyphenyl Stable; no known hazards
tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate C₁₄H₂₁N₂O₂ 249.33 Boc, 4-aminobenzyl, methyl carbamate Limited toxicity data

Key Comparative Insights :

Functional Group Influence on Reactivity: The 4-chlorophenethyl group in Tert-butyl (4-chlorophenethyl)carbamate confers resistance to oxidation compared to the aniline group in the target compound, which is prone to electrophilic substitution . The methoxyphenyl and hydroxymethyl groups in the pyrrolidine-based carbamate enhance solubility in polar solvents, a trait absent in the more hydrophobic 4-anilinophenylcarbamate .

Stability and Storage: All Boc-protected carbamates exhibit stability under dry, room-temperature conditions.

In contrast, tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate (a closer analog to the target compound) lacks comprehensive toxicological data, suggesting caution during handling .

Synthetic Utility: The Boc group in all compounds facilitates deprotection under mild acidic conditions (e.g., TFA or HCl). However, the 4-anilinophenylcarbamate’s aromatic amine may enable conjugation with electrophiles (e.g., sulfonyl chlorides), a feature less exploited in the chlorophenethyl variant .

Research Findings and Limitations

  • Gaps in Data: No peer-reviewed studies directly address the synthesis, bioactivity, or industrial applications of this compound.

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